

Application Notes and Protocols: 1,3-Dicaffeoylquinic Acid in Herbal Medicine

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Compound of Interest

Compound Name: 1,3-Dicaffeoylquinic acid

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Introduction

1,3-Dicaffeoylquinic acid (1,3-DCQA), a prominent member of the caffeoylquinic acid family, is a naturally occurring phenolic compound found in a variety of medicinal plants, including those from the Asteraceae family like *Inula viscosa* and *Arctium lappa* (burdock root), as well as in artichoke.[1][2][3] Recognized for its significant biological activities, 1,3-DCQA is a compound of increasing interest in the fields of pharmacology and drug development. These application notes provide a comprehensive overview of its therapeutic potential, mechanisms of action, and detailed protocols for its investigation.

Biological Activities and Mechanisms of Action

1,3-Dicaffeoylquinic acid exhibits a broad spectrum of pharmacological effects, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[4][5][6] Its multifaceted mechanism of action involves the modulation of key cellular signaling pathways.

Antioxidant Activity

1,3-DCQA is a powerful antioxidant, effectively scavenging free radicals and reducing oxidative stress.[4] This activity is attributed to the presence of two caffeoyl moieties, which possess hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[4]

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Pretreatment with dicaffeoylquinic acids has been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[7] This is achieved through the inhibition of the NF- κ B and MAPK signaling pathways.[7]

Neuroprotective Properties

1,3-DCQA has shown promise in protecting neuronal cells from damage. It can increase neuronal cell viability against A β (42) toxicity in a concentration-dependent manner.[8] The neuroprotective effects are mediated through the activation of the PI3K/Akt and Erk1/2 signaling pathways, leading to the inactivation of GSK3 β and modulation of apoptosis-related proteins like Bcl-2 and Bax.[8] Furthermore, it can induce the nuclear translocation of Nrf2, a key regulator of the antioxidant response.[8]

Anticancer Potential

Emerging evidence suggests that 1,3-DCQA possesses anticancer properties. It has been shown to inhibit the proliferation and metastasis of human breast cancer cells.[6] This is reportedly achieved by targeting the 14-3-3 τ protein, which in turn suppresses the IL6/JAK2/PI3K and Raf/ERK signaling pathways, leading to the induction of apoptosis.[6]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of **1,3-Dicaffeoylquinic acid** and its isomers. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Table 1: Antioxidant Activity of Dicaffeoylquinic Acid Isomers

Compound	Assay	IC50 Value	Reference
1,3-Dicaffeoylquinic acid	Acetylcholinesterase inhibition	243.67 nM	[9]
3,5-Dicaffeoylquinic acid	DPPH Radical Scavenging	4.26 µg/mL	[10]
3,5-Dicaffeoylquinic acid	ABTS Radical Scavenging	0.9974 TEAC	[10]
4,5-Dicaffeoylquinic acid	DPPH Radical Scavenging	19.8 µM	[10]

Table 2: Anticancer Activity of Dicaffeoylquinic Acid Isomers

Compound	Cell Line	Assay	IC50 Value	Treatment Duration	Reference
1,3-Dicaffeoylquinic acid	Breast Cancer Cells (MCF-7, MDA-MB-231)	MTT Assay	Not specified, but showed significant inhibitory effect	Not specified	[6]
4,5-Dicaffeoylquinic acid	Prostate Cancer (DU-145)	MTT Assay	5 µM	72 hours	[11]

Table 3: Neuroprotective and Anti-inflammatory Concentrations

Compound	Model	Effect	Effective Concentration	Reference
1,3-Dicaffeoylquinic acid	A β (42)-induced neurotoxicity in primary neuronal culture	Neuroprotection	Concentration-dependent	[8]
1,3-Dicaffeoylquinic acid	OGD/reperfusion in astrocytes	Increased cell viability	10, 20, 50, 100 μ M	[8]
Dicaffeoylquinic acids	LPS-stimulated RAW264.7 macrophages	Suppression of NO, PGE2, TNF- α , IL-1 β , IL-6	Concentration-dependent	[7]

Experimental Protocols

Antioxidant Activity Assessment

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, which is measured spectrophotometrically.[2]

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[12]
- Sample Preparation: Prepare a stock solution of **1,3-Dicaffeoylquinic acid** in a suitable solvent (e.g., methanol). Prepare serial dilutions to obtain a range of concentrations.
- Reaction Mixture: In a 96-well plate or test tubes, add 100 μ L of the DPPH solution to 100 μ L of each sample concentration.[13]
- Control: A control well should contain 100 μ L of the DPPH solution and 100 μ L of the solvent used for the sample. A blank well should contain 200 μ L of the solvent.
- Incubation: Incubate the plate or tubes in the dark at room temperature for 30 minutes.[2]

- Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.[2]
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample.[2]
- IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[2]

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation ($\text{ABTS}^{\bullet+}$), a blue-green chromophore. The reduction of $\text{ABTS}^{\bullet+}$ is measured by the decrease in its absorbance at 734 nm.

Procedure:

- Preparation of ABTS Radical Cation ($\text{ABTS}^{\bullet+}$):
 - Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
 - Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the $\text{ABTS}^{\bullet+}$ radical.[14]
- Preparation of $\text{ABTS}^{\bullet+}$ Working Solution: Dilute the $\text{ABTS}^{\bullet+}$ stock solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[15]
- Sample Preparation: Prepare a stock solution of **1,3-Dicaffeoylquinic acid** and serial dilutions as described for the DPPH assay.
- Reaction Mixture: In a 96-well plate, add 190 μL of the $\text{ABTS}^{\bullet+}$ working solution to 10 μL of each sample concentration.[7]
- Control: A control well should contain 190 μL of the $\text{ABTS}^{\bullet+}$ working solution and 10 μL of the solvent.

- Incubation: Incubate the plate at room temperature for 5-6 minutes.[15]
- Measurement: Measure the absorbance at 734 nm.[15]
- Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). [10]

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[4]

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.[5]
- Compound Treatment: Treat the cells with various concentrations of **1,3-Dicaffeoylquinic acid** for the desired duration (e.g., 24, 48, or 72 hours).[5]
- MTT Addition: After the treatment period, remove the medium and add 100 μ L of fresh medium and 10 μ L of MTT solution (5 mg/mL in PBS) to each well.[1]
- Incubation: Incubate the plate at 37°C in a CO2 incubator for 1.5 to 4 hours, allowing the formazan crystals to form.[1][5]
- Solubilization: Carefully remove the MTT solution and add 100-130 μ L of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][5]
- Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1][4]
- Calculation: Cell viability is calculated as a percentage of the untreated control cells.

Quantification of 1,3-Dicaffeoylquinic Acid by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. A reversed-phase HPLC method with UV detection is commonly used for the analysis of caffeoylquinic acids.[\[16\]](#)

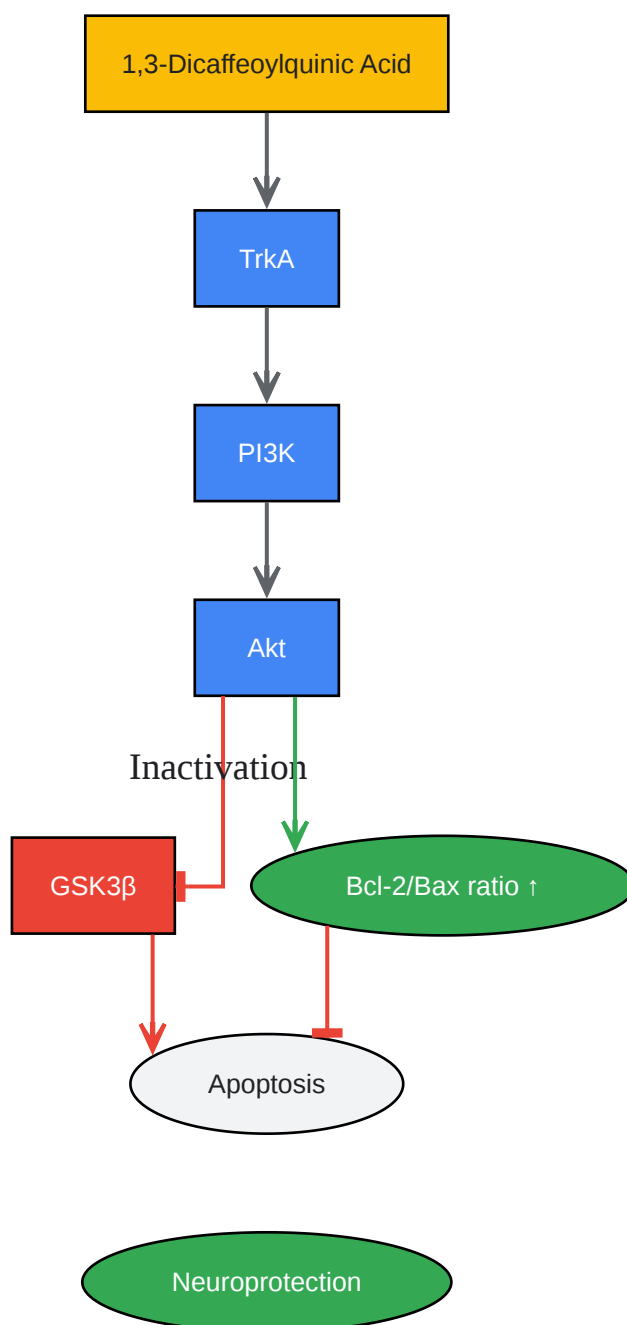
Protocol:

- Sample Preparation:
 - Extract the plant material using a suitable solvent (e.g., 50% ethanol) with the aid of ultrasonication.[\[17\]](#)
 - Filter the extract through a 0.22 μ m nylon membrane filter before injection.[\[17\]](#)
- Standard Preparation:
 - Prepare a stock solution of **1,3-Dicaffeoylquinic acid** standard in methanol (e.g., 1000 μ g/mL).
 - Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve.[\[17\]](#)
- HPLC Conditions:
 - Column: A C18 column (e.g., Hypersil BDS C18) is typically used.[\[17\]](#)
 - Mobile Phase: A gradient elution is often employed using a mixture of an acidic aqueous phase (e.g., 0.5% acetic acid in water) and an organic phase (e.g., methanol or acetonitrile).[\[17\]](#)
 - Flow Rate: A typical flow rate is 1 mL/min.[\[17\]](#)
 - Detection: UV detection at a wavelength of 326-330 nm.[\[16\]](#)[\[17\]](#)
 - Injection Volume: 10 μ L.[\[16\]](#)

- Analysis:
 - Inject the standard solutions to generate a calibration curve.
 - Inject the sample extracts.
 - Identify the **1,3-Dicaffeoylquinic acid** peak in the sample chromatogram by comparing its retention time with that of the standard.
 - Quantify the amount of **1,3-Dicaffeoylquinic acid** in the sample by using the calibration curve.

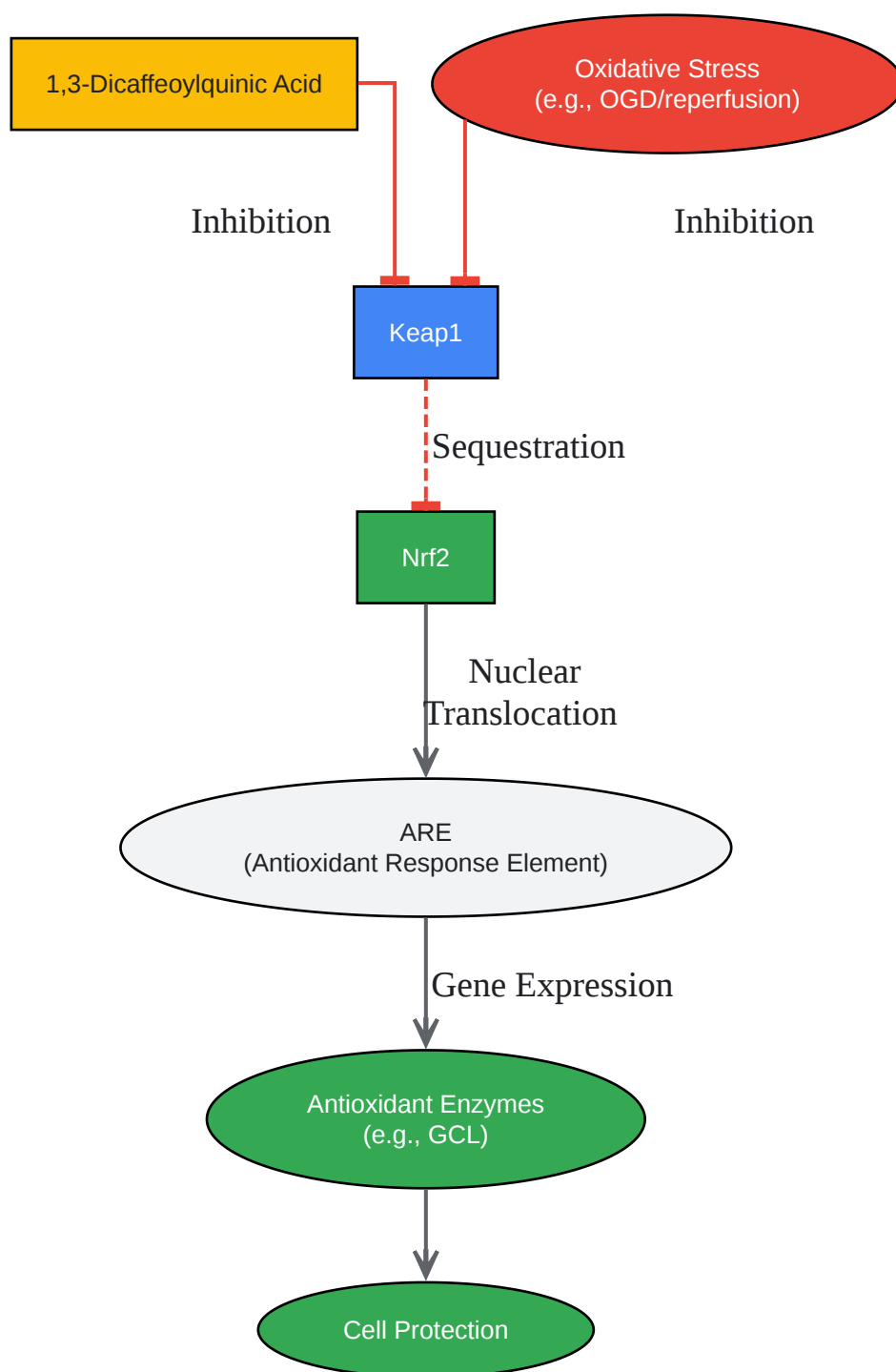
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways modulated by **1,3-Dicaffeoylquinic acid** and a general experimental workflow for its bioactivity assessment.



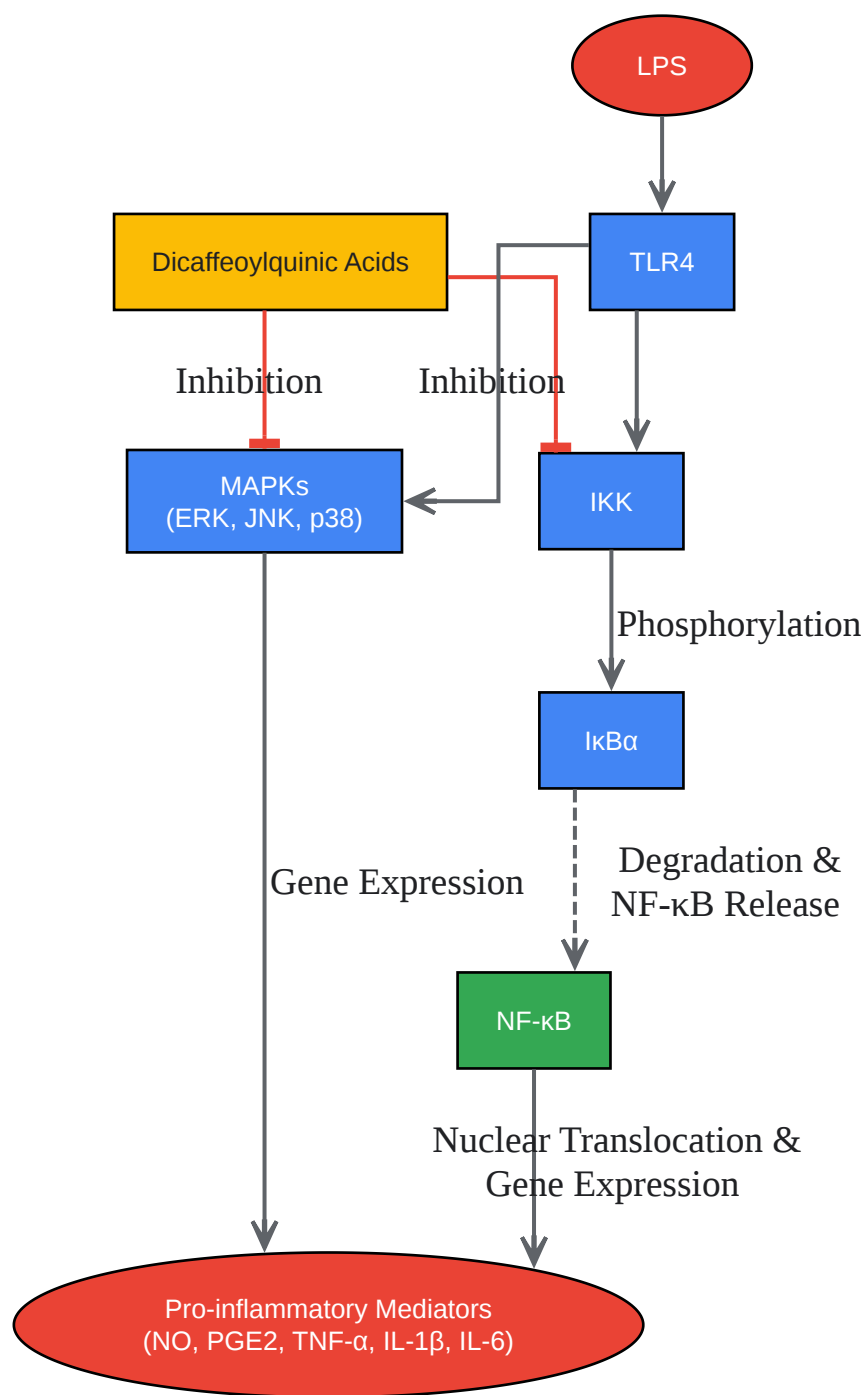
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Caption: PI3K/Akt/GSK3 β signaling pathway in neuroprotection by 1,3-DCQA.



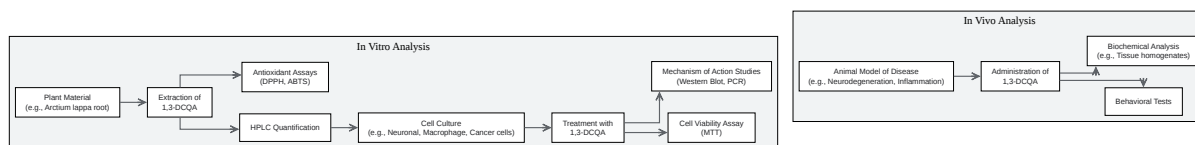
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Caption: Nrf2-mediated antioxidant response activated by 1,3-DCQA.



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Caption: Inhibition of NF-κB and MAPKs signaling by Dicafeoylquinic Acids.



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Caption: General experimental workflow for evaluating the bioactivity of 1,3-DCQA.

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